Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate
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Overview
Description
Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and is substituted with a bromine atom and a methyl group.
Mechanism of Action
Mode of Action
Esters, in general, are known to undergo hydrolysis in the presence of water or dilute acids, a reaction catalyzed by the presence of a dilute acid like hydrochloric acid or sulfuric acid . This process splits them into carboxylic acids (or their salts) and alcohols .
Pharmacokinetics
Esters are generally known to be hydrolyzed in the body into their constituent alcohols and carboxylic acids, which can then be further metabolized or excreted .
Result of Action
The hydrolysis of esters, in general, results in the production of alcohols and carboxylic acids, which can have various effects depending on their specific structures and the biological context .
Action Environment
Factors such as temperature, ph, and the presence of catalysts can significantly influence the rate and extent of ester hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a similar structure but lacks the furan ring and bromine substitution.
Ethyl acetate: Another ester with a similar functional group but different alkyl chain.
Methyl butyrate: Contains a similar ester group but with a different carbon chain length.
Uniqueness
Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate is unique due to its furan ring structure, bromine substitution, and specific stereochemistry (Z-configuration). These features contribute to its distinct chemical and biological properties, setting it apart from other esters.
Properties
IUPAC Name |
methyl (2Z)-2-(3-bromo-4-methyl-5-oxofuran-2-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-4-7(9)5(13-8(4)11)3-6(10)12-2/h3H,1-2H3/b5-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKPGZYFWLVXRH-HYXAFXHYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=O)OC)OC1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C(=O)OC)/OC1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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